4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide
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Overview
Description
“4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide” is a chemical compound with the molecular formula C19H24N4O3S and a molecular weight of 388.49. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and reactivity of related compounds such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole have been explored to produce various derivatives through ring-opening reactions and subsequent cyclization to form compounds with potential biological activity (Androsov & Neckers, 2007; Androsov, 2008). These reactions highlight the utility of thiadiazole and related structures in synthesizing new compounds with various functional groups.
Crystal Structure Analysis
The structural analysis of cyclohexanone derivatives provides insight into the molecular conformation and packing, which is crucial for understanding the physical properties and reactivity of these compounds. For example, the study of a cyclohexanone derivative revealed its chair conformation and the orientation of substituent groups, aiding in the prediction of its chemical behavior (Ravikumar & Mehdi, 1993).
Liquid Crystalline and Amphiphilic Properties
Investigations into non-ionic amphiphilic compounds, including those incorporating thiadiazole units, have shown that these compounds can exhibit smectic liquid crystalline phases, which are influenced by the presence of water. This property is significant for the development of new materials with potential applications in displays, sensors, and other technologies (Joachimi et al., 1994).
Biological Activity
The exploration of derivatives for their potential as PET tracers and as serotonin 5-HT(1A) receptor antagonists demonstrates the relevance of these compounds in the development of diagnostic tools and therapeutic agents for neuropsychiatric disorders. These studies highlight the importance of structural variations in modulating biological activity and pharmacokinetics (García et al., 2014; Lang et al., 1999).
Coordination Chemistry
The synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes highlight the potential of these compounds in coordination chemistry, with implications for the development of new materials and catalytic systems (Ozer et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity againstSalmonella typhi .
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway , while 2° and 3° benzylic halides typically react via an SN1 pathway , via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Result of Action
Similar compounds have been reported to show significant antibacterial activity againstSalmonella typhi .
properties
IUPAC Name |
4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-3-5-13-8-10-14(11-9-13)17(24)20-19-22-21-18(27-19)15-6-4-7-16(12-15)23(25)26/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNDLCIDHUAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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